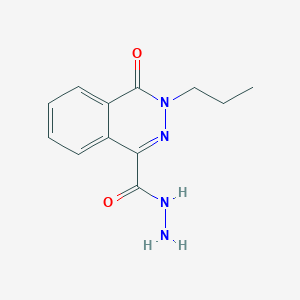4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide
CAS No.: 568553-33-3
Cat. No.: VC5126044
Molecular Formula: C12H14N4O2
Molecular Weight: 246.27
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 568553-33-3 |
|---|---|
| Molecular Formula | C12H14N4O2 |
| Molecular Weight | 246.27 |
| IUPAC Name | 4-oxo-3-propylphthalazine-1-carbohydrazide |
| Standard InChI | InChI=1S/C12H14N4O2/c1-2-7-16-12(18)9-6-4-3-5-8(9)10(15-16)11(17)14-13/h3-6H,2,7,13H2,1H3,(H,14,17) |
| Standard InChI Key | DQTXLPWUPHPJBA-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide is systematically named 4-oxo-3-propyl-3,4-dihydro-1-phthalazinecarbohydrazide under IUPAC nomenclature . Its molecular structure integrates a phthalazine ring system—a benzene ring fused to a pyridazinyl ring—with functional groups that enhance reactivity and potential bioactivity. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 568553-33-3 | |
| Molecular Formula | ||
| Molecular Weight | 246.27 g/mol | |
| SMILES | CCCn1nc(C(=O)NN)c2c(c1=O)cccc2 | |
| InChIKey | DQTXLPWUPHPJBA-UHFFFAOYSA-N |
The SMILES string delineates the propyl chain (CCC) attached to a nitrogen atom in the phthalazine ring, the ketone (=O) at position 4, and the carbohydrazide group (C(=O)NN) at position 1 . The InChIKey provides a unique hash for structural verification in chemical databases .
Structural Analysis
The phthalazine core’s aromaticity and electron-deficient nature facilitate interactions with biological targets, while the carbohydrazide moiety (–CONHNH) introduces hydrogen-bonding capabilities critical for ligand-receptor binding . The propyl substituent at position 3 contributes to lipophilicity, potentially influencing membrane permeability and pharmacokinetic properties.
Synthesis and Manufacturing
Synthetic Pathways
While explicit protocols for 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide are scarce, its synthesis likely parallels methods for related phthalazines. A plausible route involves:
-
Cyclocondensation: Reacting substituted benzene precursors (e.g., phthalic anhydride derivatives) with hydrazine to form the phthalazine ring.
-
Alkylation: Introducing the propyl group via nucleophilic substitution or Friedel-Crafts alkylation.
-
Carbohydrazide Formation: Treating the ester intermediate with hydrazine hydrate to yield the carbohydrazide .
For example, methyl 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylate (CAS: 565173-11-7)—a structural analog—is synthesized through multi-step condensation and cyclization. Hydrazinolysis of its methyl ester group would generate the target carbohydrazide .
Industrial Production
Enamine Ltd. (Ukraine) produces the compound with 95% purity, indicating scalable synthetic protocols under Good Manufacturing Practices (GMP) . The powder form and room-temperature stability () simplify storage and handling .
Physicochemical Properties
Solubility and Stability
Solubility data remain unreported, but the compound’s polar carbohydrazide group suggests moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) . Stability under ambient conditions is inferred from its recommended storage at room temperature .
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include at ~1700 cm (ketone and carbohydrazide) and at ~3300 cm .
-
NMR: NMR would show aromatic protons (δ 7.0–8.0 ppm), propyl methylene/methyl groups (δ 0.9–1.7 ppm), and hydrazide NH (δ 4.5–5.5 ppm) .
| Hazard Statement | Precautionary Measures |
|---|---|
| H315 | Wear protective gloves/clothing |
| H319 | Use eye protection |
| H335 | Use in well-ventilated areas |
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a building block for synthesizing phthalazine-based drug candidates. Its hydrazide group is amenable to Schiff base formation, enabling the development of antimicrobial or antitumor agents .
Material Science
Phthalazines are explored as ligands in coordination polymers and metal-organic frameworks (MOFs) for catalytic or sensing applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume